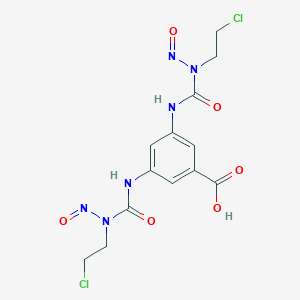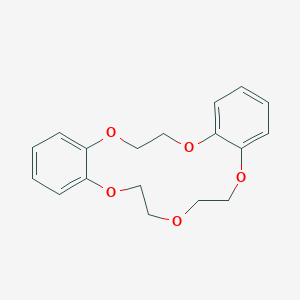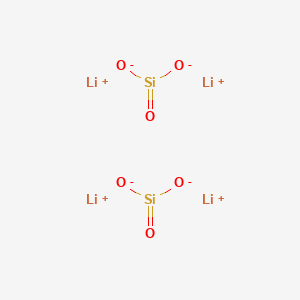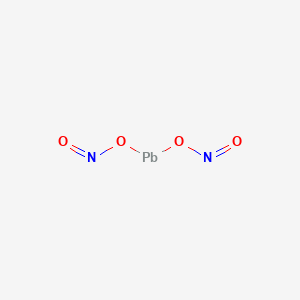
Nitrous acid, lead(2+) salt (2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrous acid, lead(2+) salt (2:1) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of Pb(NO2)2. This compound has been studied extensively for its potential applications in various fields of science, including chemistry, biology, and medicine. In
Mechanism Of Action
The mechanism of action of Nitrous acid, lead(2+) salt (2:1) is not well understood. However, it is believed that the compound may act by disrupting the cell membrane of microorganisms, leading to cell death. Nitrous acid, lead(2+) salt (2:1) may also inhibit the growth of microorganisms by interfering with their metabolic processes.
Biochemical And Physiological Effects
Nitrous acid, lead(2+) salt (2:1) has been shown to have toxic effects on living organisms. In animal studies, exposure to Nitrous acid, lead(2+) salt (2:1) has been associated with liver and kidney damage, as well as neurological effects. The compound may also have mutagenic and carcinogenic properties.
Advantages And Limitations For Lab Experiments
One advantage of Nitrous acid, lead(2+) salt (2:1) is its ability to act as a catalyst for chemical reactions. It is also relatively easy to synthesize and has a long shelf life. However, Nitrous acid, lead(2+) salt (2:1) is toxic and must be handled with care. It may also be difficult to dispose of safely.
Future Directions
There are several potential future directions for research on Nitrous acid, lead(2+) salt (2:1). One area of interest is the compound's potential use as a disinfectant. Further research is needed to determine its effectiveness against different types of microorganisms and to identify the optimal conditions for its use. Another area of interest is the compound's potential use in the synthesis of lead oxide nanoparticles. Research in this area may lead to the development of new materials with unique properties and potential applications in various fields of science. Finally, further research is needed to better understand the mechanism of action of Nitrous acid, lead(2+) salt (2:1) and its potential toxicity to living organisms. This information will be important for the safe handling and disposal of the compound in laboratory and industrial settings.
In conclusion, Nitrous acid, lead(2+) salt (2:1) is a chemical compound with potential applications in various fields of science. Its unique properties make it a valuable reagent for chemical synthesis and a potential disinfectant. However, its toxicity must be taken into consideration when handling and disposing of the compound. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
Nitrous acid, lead(2+) salt (2:1) can be synthesized by reacting lead nitrate with sodium nitrite in water. The reaction produces a white precipitate that can be filtered and dried to obtain the final product. The chemical equation for the synthesis of Nitrous acid, lead(2+) salt (2:1) is as follows:
Pb(NO3)2 + 2NaNO2 → Pb(NO2)2 + 2NaNO3
Scientific Research Applications
Nitrous acid, lead(2+) salt (2:1) has been used in various scientific research applications. It has been studied as a potential reagent for the synthesis of organic compounds, as well as a catalyst for chemical reactions. Nitrous acid, lead(2+) salt (2:1) has also been used in the preparation of lead oxide nanoparticles, which have potential applications in the field of nanotechnology. Additionally, Nitrous acid, lead(2+) salt (2:1) has been studied for its antimicrobial properties and its potential use as a disinfectant.
properties
CAS RN |
13826-65-8 |
|---|---|
Product Name |
Nitrous acid, lead(2+) salt (2:1) |
Molecular Formula |
N2O4Pb |
Molecular Weight |
299 g/mol |
IUPAC Name |
lead(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
InChI Key |
VVOUQFXJSCDIAO-UHFFFAOYSA-L |
Isomeric SMILES |
N(=O)O[Pb]ON=O |
SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
Other CAS RN |
13826-65-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






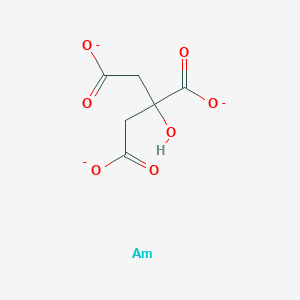

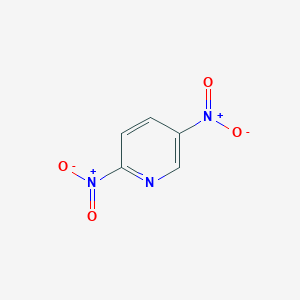
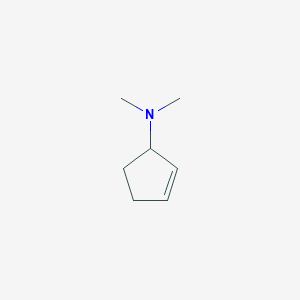
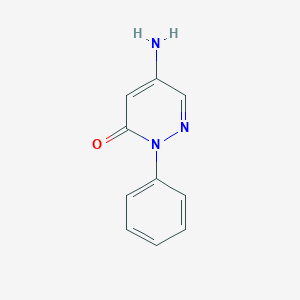
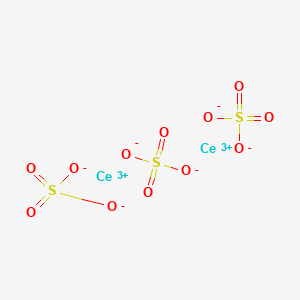
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
